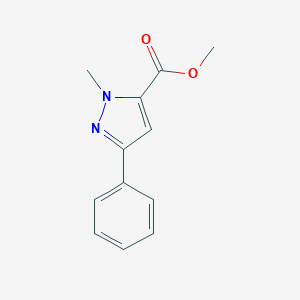![molecular formula C18H29N2O3+ B374532 1-(2-{[cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium](/img/structure/B374532.png)
1-(2-{[cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxy group, and a phenylacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium typically involves multiple steps. One common method includes the reaction of cyclohexyl ketone with phenylacetic acid to form the intermediate compound. This intermediate is then reacted with dimethylamine and ethylene oxide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-{[cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-{[cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-{[cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Methocidin: Another related compound with a similar core structure but different substituents and applications.
Uniqueness
1-(2-{[cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H29N2O3+ |
|---|---|
Peso molecular |
321.4g/mol |
Nombre IUPAC |
amino-[2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl]-dimethylazanium |
InChI |
InChI=1S/C18H29N2O3/c1-20(2,19)13-14-23-17(21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16,22H,4,7-8,11-14,19H2,1-2H3/q+1 |
Clave InChI |
PBWNPYFNHVVNPW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)N |
SMILES canónico |
C[N+](C)(CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10-Dimethyl-3,5-diphenyl-3,4-diazabicyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B374450.png)
![Methyl 2,7,7-trimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B374451.png)
![3-[(Dibutylamino)methyl]-2-methylquinolin-4-ol](/img/structure/B374452.png)

![1-[5-Methyl-2-(phenylsulfanyl)phenyl]ethanone semicarbazone](/img/structure/B374457.png)
![11-Phenyl-6,11-dihydrodibenzo[b,e]thiepine](/img/structure/B374458.png)
![Methyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B374460.png)
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B374463.png)
![3-amino-N-(4-methylphenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B374467.png)
![[8-Amino-7-(2-furyl)-5,6-dihydrobenzo[h]thieno[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B374468.png)
![3-amino-4-(4-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B374469.png)
![3-amino-N,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B374470.png)
![3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B374471.png)
![2-[(2E)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B374472.png)
